Benzaldehyde oxime is an organic compound with the molecular formula C₇H₇NO. It is characterized by an oxime functional group, which is derived from benzaldehyde through the reaction with hydroxylamine. This compound exists in two geometric isomers: the E-isomer and the Z-isomer, with the Z-isomer being more prevalent in typical syntheses, accounting for about 82% of the product when synthesized in methanol at room temperature . Benzaldehyde oxime is notable for its applications in organic synthesis and as a precursor to various chemical transformations.
Benzaldehyde oxime exhibits various biological activities, particularly as a potential therapeutic agent. Its derivatives have shown promise in antimicrobial and antifungal activities. Additionally, studies suggest that certain substituted benzaldehyde oximes may possess antioxidant properties, contributing to their potential use in pharmaceutical applications .
Benzaldehyde oxime can be synthesized through several methods:
Benzaldehyde oxime is utilized in various fields:
Studies on benzaldehyde oxime have focused on its interactions with other chemical species, particularly regarding its reactivity under different conditions. For instance, research has shown that its reactions can proceed via electron transfer mechanisms or hydrogen atom transfer pathways depending on the substituents present on the aromatic ring. This highlights its versatility and importance in synthetic organic chemistry .
Benzaldehyde oxime shares structural similarities with several other compounds, including:
| Compound | Formula | Unique Features |
|---|---|---|
| Benzaldehyde oxime | C₇H₇NO | Commonly used as an intermediate |
| Acetophenone oxime | C₈H₉NO | Derived from acetophenone |
| Salicylaldoxime | C₇H₇NO₂ | Exhibits chelating properties |
| Phenylacetaldoxime | C₈H₉NO | Used in similar synthetic applications |
The uniqueness of benzaldehyde oxime lies in its specific reactivity patterns and its role as a precursor for various important chemical transformations, distinguishing it from its analogs.
Microwave irradiation has revolutionized the synthesis of benzaldehyde oxime by enhancing reaction efficiency and yield. A patented method (CN111978203A) demonstrates the condensation of substituted benzaldehydes with hydroxylamine hydrochloride in ethanol under microwave conditions (90°C, 300W, 5 minutes), achieving conversions exceeding 90%. Key advantages include:
Table 1: Comparative Microwave Synthesis Conditions
| Substrate | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzaldehyde | Na₂CO₃ | 5 | 90.1 | |
| o-Methoxybenzaldehyde | Na₂CO₃ | 5 | 68.9 | |
| Vanillin | SiO₂ | 1 | 96.0 |
Mechanistically, microwave energy accelerates nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by rapid dehydration. This aligns with density functional theory (DFT) studies showing reduced activation energy under dielectric heating.
Sustainable methodologies prioritize atom economy and reduced waste. Notable strategies include:
Silica gel-mediated reactions eliminate solvents, achieving 96% yield for benzaldehyde oxime in 1 minute under microwave irradiation. The porous structure of SiO₂ facilitates reactant adsorption, enhancing collision frequency.
Bifunctional ionic liquids (e.g., [HSO₃-b-Py][HSO₄]) serve as dual solvent-catalysts, enabling a one-pot oximation-dehydration sequence to benzonitrile with 97% efficiency. The ionic liquid’s Brønsted acidity protonates the oxime hydroxyl group, promoting nitrile formation.
Solid-state reactions using K₂CO₃ and hydroxylamine hydrochloride yield oximes without solvents, though yields are lower (20–63%) compared to microwave methods.
Table 2: Green Synthesis Conditions
| Method | Catalyst | Temp (°C) | Yield (%) | E-Factor |
|---|---|---|---|---|
| Solvent-free (MW) | SiO₂ | 90 | 96.0 | 0.8 |
| Ionic liquid | [HSO₃-b-Py]⁺ | 100 | 97.0 | 1.2 |
| Mechanochemical | K₂CO₃ | RT | 63.0 | 2.5 |
Control over oxime geometry is critical for biological activity and downstream reactivity. Copper sulfate (CuSO₄) and potassium carbonate (K₂CO₃) enable >90% stereoselectivity for either E or Z isomers under mild conditions.
Table 3: Stereoselective Agents and Outcomes
| Catalyst | Solvent | E:Z Ratio | Mechanism | Reference |
|---|---|---|---|---|
| CuSO₄ | H₂O/MeOH | 18:82 | Chelation-controlled | |
| Na₂CO₃ | EtOH | 97:3 | Thermodynamic control | |
| K₂CO₃ | Solvent-free | 50:50 | Non-selective |
The E-isomer’s stability arises from minimized lone pair repulsion between the oxime hydroxyl and aromatic π-system, as confirmed by X-ray crystallography.
Benzaldehyde oxime serves as a versatile substrate and directing group in numerous transition metal-catalyzed coupling reactions, demonstrating remarkable utility across various catalytic systems and reaction types.
Palladium catalysis represents one of the most extensively studied areas for benzaldehyde oxime applications. The compound functions effectively as both a substrate and a hydroxide surrogate in various coupling protocols. Palladium acetate in combination with copper acetate and benzoquinone has been demonstrated to facilitate carbon-hydrogen activation and carbon-carbon coupling reactions with oxazoline substrates, achieving yields of 84% under optimized conditions employing acetonitrile as solvent [1]. This methodology exemplifies the synergistic effect of dual catalytic systems in promoting challenging transformations.
A particularly noteworthy advancement involves the development of highly efficient aqueous Suzuki cross-coupling reactions utilizing an in situ generated catalyst system PdCl2(L@β-CD) at remarkably low catalyst loadings of 0.01 mol%. This system demonstrates exceptional performance with aryl bromides and boronic acids, delivering corresponding biaryl compounds in 80-100% yields within four hours using potassium phosphate heptahydrate as base in aqueous medium [2]. The catalyst system exhibits excellent recyclability and represents a significant advancement toward environmentally benign synthetic methodologies.
Fier and Maloney reported a rationally designed palladium-catalyzed methodology for phenol synthesis utilizing benzaldehyde oxime as a hydroxide surrogate [3] [4]. This approach enables the conversion of aryl halides to phenols under mild reaction conditions, representing a significant improvement over traditional harsh hydroxylation protocols. The method proves particularly valuable for late-stage functionalization of complex, drug-like aryl halides, addressing a longstanding challenge in medicinal chemistry.
Rhodium catalysis has emerged as a powerful platform for benzaldehyde oxime transformations, particularly in carbon-hydrogen functionalization processes. The rhodium(III)-catalyzed alkenyl carbon-hydrogen bond functionalization employing [Cp*RhCl2]2 and AgSbF6 at 5 mol% loading enables versatile and efficient synthesis of furans and pyrroles through novel annulation pathways [5].
In these transformations, α,β-unsaturated oximes undergo rhodium(III)-catalyzed addition to ethyl glyoxylate, achieving quantitative yields under optimized conditions. The reaction proceeds efficiently at 50°C in ethanol for 5 hours, with catalyst loadings as low as 2.5 mol% maintaining complete conversion. The methodology demonstrates broad substrate scope and excellent functional group tolerance, establishing rhodium catalysis as a premier platform for oxime-based synthetic transformations.
Copper catalysis offers unique opportunities for benzaldehyde oxime activation through distinct mechanistic pathways. Nakamura and coworkers developed a copper-catalyzed skeletal rearrangement of O-propargyl arylaldoximes that proceeds through an unprecedented five-bond cleavage mechanism [6]. Using 10 mol% CuBr in toluene at 100°C for 24 hours, this transformation delivers 4-arylidene-2-azetidinones in 96% yield for benzaldehyde-derived substrates.
The proposed mechanism involves sequential cleavage of C=N, N-O, C-O, C-C, and C≡C bonds, representing one of the most complex bond reorganization processes in organometallic catalysis. Carbon-13 labeling experiments provide compelling evidence for this mechanistic proposal, demonstrating the power of copper catalysis in enabling otherwise inaccessible synthetic transformations.
Copper-mediated O-arylation reactions of oximes with arylboronic acids proceed efficiently using Cu(OAc)2 as catalyst in the presence of pyridine and appropriate bases [7]. These transformations typically require 1 equivalent or 10 mol% copper catalyst and proceed at room temperature to 50°C for 48-72 hours, delivering O-aryl oximes in 52-80% yields. The methodology demonstrates broad substrate scope with both aldoximes and ketoximes, establishing copper as a valuable catalyst for oxime functionalization.
Iron catalysis provides unique opportunities for benzaldehyde oxime transformations under mild conditions. Iron(II) species such as Fe(CH3CN)6²⁺ demonstrate remarkable catalytic activity in oxidation processes, achieving greater than 95% selectivity toward desired products while providing significant rate acceleration compared to uncatalyzed reactions [8]. These systems operate effectively at sub-millimolar catalyst concentrations, highlighting the exceptional efficiency of iron-based catalytic protocols.
Ruthenium catalysis has found particular application in reductive amination processes involving benzaldehyde substrates. RuCl2(PPh3)3 serves as an highly effective precatalyst for the conversion of benzaldehyde to benzylamine using ammonia and hydrogen [9]. The optimized protocol operates at 130°C under 40 bar hydrogen pressure for 24 hours, achieving 95% yield of the desired primary amine product. Kinetic investigations reveal that 24 hours represents the optimal reaction time to achieve maximum product formation while minimizing side product generation.
Photoredox catalysis has revolutionized organic synthesis by enabling the activation of traditionally inert bonds under mild conditions using visible light. Benzaldehyde oxime and related oxime derivatives have emerged as valuable substrates and intermediates in numerous photoredox-catalyzed transformations.
A significant advancement in photoredox catalysis involves the visible light-mediated synthesis of oxime esters through multicomponent reactions. Using eosin Y as photocatalyst, aldehydes, aniline, and N-hydroxyphthalimide esters undergo efficient three-component coupling to generate various oxime esters [10] [11]. The optimized protocol achieves 92% yield for benzaldehyde-derived substrates under mild reaction conditions employing blue LED irradiation at room temperature for 16 hours.
The proposed mechanism involves photoexcitation of eosin Y to form the excited state eosin Y²⁻*, which undergoes single electron transfer with NHPI ester substrates to generate carboxylic radicals. These radicals subsequently react with in situ formed imines to deliver the desired oxime ester products through a radical-mediated pathway. Control experiments confirm the crucial role of visible light irradiation, as reactions conducted in darkness proceed with dramatically reduced efficiency.
A particularly innovative approach involves the combination of hydrogen atom transfer (HAT) and photoredox dual catalysis for the activation of oxygen-hydrogen bonds in β,γ-unsaturated oximes [12]. This methodology addresses the challenge posed by the relatively high redox potential of oximes, which typically exceeds the oxidizing capacity of most photocatalysts.
The optimized protocol employs 3-acetoxyquinuclidine as HAT catalyst in combination with photoredox catalyst PC1 under 34 W blue LED irradiation. The reaction proceeds in acetonitrile with 2,6-lutidine as base for 24 hours, achieving 72% yield of the desired heterocyclic products. Mechanistic studies confirm that hydrogen atom transfer represents the pathway for oxygen-hydrogen bond activation, enabling the formation of versatile iminoxyl radicals that participate in subsequent cyclization reactions.
Recent developments have demonstrated the first photocatalytic benzaldoxime synthesis from nitrite and benzyl alcohol substrates [13]. This groundbreaking approach utilizes CdS quantum dots in combination with glutathione (GSH) relay systems to mediate both hole transfer and facilitate selective benzyl alcohol oxidation to benzaldehyde.
The integrated system achieves synergistic carbon-nitrogen coupling that delivers benzyl oximes from nitrite and benzyl alcohols with excellent yield and selectivity. The protocol demonstrates remarkable efficiency with benzaldoxime synthesis proceeding at a rate of 18.7 mmol gcat⁻¹ h⁻¹ and turnover number of 52,875, accomplishing 90.6% benzyl alcohol conversion and 72.3% benzaldoxime yield. These performance metrics are comparable to the best records for electrocatalytic benzaldoxime synthesis, establishing photocatalysis as a viable alternative to traditional electrochemical approaches.
An unexpected discovery involves the auto-photocatalytic properties of benzaldehyde itself under visible light irradiation [14]. Benzaldehyde promotes auto-photocatalytic oxidation of benzyl alcohol and produces large quantities of hydrogen peroxide in solvent-free or biphasic systems, even under solar-simulated visible light with >420 nm cutoff filter.
This phenomenon challenges the traditional assumption that benzaldehyde-mediated photocatalytic processes require ultraviolet irradiation. The auto-catalytic mechanism involves benzaldehyde-promoted photooxidation that generates reactive species capable of oxidizing substrates such as benzyl alcohol. These findings open broader prospects for benzaldehyde use in visible light-driven photocatalysis and highlight important considerations for photocatalytic hydrogen peroxide production research.
The merger of photoredox and organocatalysis has enabled previously inaccessible transformations involving oxime-derived intermediates. MacMillan and coworkers demonstrated direct β-alkylation of aldehydes through synergistic combination of photoredox and organocatalysis [15]. Using Ir(dmppy)2(dtbbpy)PF6 as photocatalyst and dicyclohexylamine as organocatalyst, the protocol achieves 84% yield for β-alkylation of octanal with benzyl acrylate substrates.
The mechanism involves enamine oxidation by the photoexcited iridium catalyst, generating β-enaminyl radicals that undergo coupling with Michael acceptors. Electron paramagnetic resonance spectroscopy confirms the existence of organic radicals following photocatalyst excitation in the presence of enamine intermediates. This approach represents a paradigm shift in radical chemistry by enabling the selective generation and utilization of enaminyl radicals under mild photochemical conditions.
Organocatalysis has emerged as a powerful approach for asymmetric synthesis, offering advantages of low toxicity, operational simplicity, and excellent stereochemical control. Benzaldehyde oxime participates in numerous organocatalytic transformations, both as substrate and as chiral auxiliary.
L-Proline represents the simplest bifunctional organocatalyst and has found extensive application in asymmetric transformations involving benzaldehyde substrates [16] [17]. The proline-catalyzed asymmetric aldol reaction between cyclohexanone and aromatic aldehydes, including benzaldehyde, proceeds efficiently using methanol/water (2:1 volume ratio) as solvent system.
Optimized protocols achieve high conversion and excellent stereocontrol within 19 hours at room temperature. The hydroalcoholic solvent system proves crucial for maintaining homogeneous reaction conditions while enabling efficient stereochemical induction. For electron-poor aromatic aldehydes such as benzaldehyde, reduced catalyst loading of 10 mol% proline proves effective due to enhanced substrate reactivity, demonstrating the versatility of proline-based catalytic systems.
The mechanism proceeds through enamine catalysis, wherein proline reacts with the carbonyl donor to form nucleophilic enamine intermediates that undergo stereoselective addition to aldehyde acceptors. The carboxylic acid functionality of proline provides additional hydrogen bonding interactions that contribute to the observed stereochemical control.
The chiral carbonyl β-oxime ethers represent highly valuable synthetic intermediates with applications in sex pheromone analogues, potent anti-inflammatory agents, and penicillin and cephalosporin analogues. The synthetic utility of these products is further demonstrated through reduction to corresponding 1,3-diols in high yields. Importantly, the organocatalytic enantioselective β-hydroxylation can be performed on gram scale without loss of enantioselectivity, establishing its potential for preparative applications.
Chiral thiourea catalysts have demonstrated exceptional performance in asymmetric transformations involving oxime-related substrates. The thiourea-catalyzed asymmetric imine hydrocyanation using chiral amido-thiourea catalyst 4a proceeds through a unique mechanism involving catalyst-promoted proton transfer from hydrogen cyanide to imine substrates [19].
Detailed experimental and computational investigations reveal that the mechanism involves multiple non-covalent interactions between catalyst and bound iminium and cyanide ions, rather than direct thiourea-imine activation as previously proposed. N-benzhydryl imines undergo highly enantioselective hydrocyanation with the simplified amido-thiourea catalyst 4a, achieving high yields and excellent enantioselectivities under mild conditions in toluene at room temperature.
The Hammett analysis reveals negative ρ-values consistent with substantial positive charge buildup in the transition state, providing compelling evidence for an iminium ion mechanism. Both thiourea and urea analogues demonstrate similar catalytic performance, indicating that these catalysts operate through hydrogen bonding interactions rather than sulfur nucleophilicity.
Computational methods have enabled the rational design of organocatalysts for asymmetric transformations involving benzaldehyde substrates. Houk and coworkers demonstrated the computational screening of 59 potential catalysts built on six bipyridine N,N′-dioxide-derived scaffolds for the asymmetric propargylation of benzaldehyde [20].
The systematic screening approach predicts enantioselectivities ranging from 45% (S) to 99% (R), with twelve catalysts predicted to exceed 95% enantiomeric excess. The computational analysis reveals that high enantioselectivities can be achieved by tuning the electrostatic environment of the formyl carbon-hydrogen bond of benzaldehyde.
The automated alkylation reaction optimizer for N-oxides (AARON) computational toolkit enables prediction of enantioselectivities with mean absolute error of 13% compared to experimental values. This corresponds to an error in Boltzmann weighted relative barrier heights of only 0.25 kcal mol⁻¹, demonstrating the reliability of computational approaches for catalyst design.
N-heterocyclic carbene (NHC) catalysts have found application in the carbon-carbon bond acylation of oxime ethers [21]. This organocatalyzed strategy addresses the challenge of using toxic transition metals in carbon-carbon bond activation processes. The novel reaction mode enables efficient coupling between cyanoalkyl groups from cycloketone oxime derivatives and acyl groups from aldehydes.
The protocol delivers ketonitrile products in moderate to good yields, representing valuable building blocks for synthesizing nitrogen-containing pharmacophores. The proposed mechanism involves NHC activation of aldehyde substrates to generate nucleophilic breslow intermediates that undergo coupling with activated oxime derivatives.
MacMillan's imidazolidinone catalysts have demonstrated effectiveness in enantioselective cycloaddition reactions involving oxime derivatives [22]. The second-generation MacMillan catalyst as hydrochloride salt consistently accelerates reaction rates, enabling decreased catalyst loadings while maintaining high yields and enantiomeric ratios.
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